N-Benzyl-2-chloro-2-phenylacetamide
Overview
Description
N-Benzyl-2-chloro-2-phenylacetamide is a chemical compound that belongs to the class of phenylacetamides, which are known for their versatility in synthetic chemistry. These compounds are widely present in drug molecules and natural products, serving as valuable intermediates for various synthetic transformations .
Synthesis Analysis
The synthesis of this compound and related compounds can be achieved through different synthetic routes. One approach involves the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, which allows for the introduction of steric hindrance that is challenging to achieve via palladium-catalyzed aminocarbonylation . Another method includes the use of N-aryl-2-chloroacetamides as electrophilic building blocks for the formation of ring-annulated products, such as thiazolo[3,2-a]pyrimidinones, with the elimination of by-products like aniline .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be elucidated using various analytical techniques. For instance, single crystal X-ray data can confirm the structure of reaction products . Additionally, the crystal structure of related compounds, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, reveals that these molecules can form intermolecular hydrogen bonds and participate in short contacts within the crystal lattice .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including alkylation. For example, N-phenyl-2-phenylacetamide, a related compound, can be alkylated with benzyl chloride in the presence of potassium hydroxide and phase-transfer catalysts, with the reaction monitored by gas chromatography . Microwave irradiation can also facilitate the alkylation process, leading to different alkylation products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be inferred from related compounds. For instance, the presence of a nitro group in the molecule can influence its planarity and intramolecular interactions, as seen in the 2-phenoxy-2-phenylacetamide derivative . Additionally, the synthesis and biological evaluation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides demonstrate their antimicrobial properties, which can be quantified using minimum inhibitory concentration (MIC) values .
Scientific Research Applications
Alkylation Studies
N-Benzyl-2-chloro-2-phenylacetamide has been extensively studied in alkylation reactions. One significant study by Mijin et al. (2008) focused on the benzylation of N-phenyl-2-phenylacetamide using benzyl chloride and powdered potassium hydroxide under microwave irradiation. This solvent-free method led to the formation of various alkylation products, with the N-product being predominant under microwave conditions (Mijin, Prascevic, & Petrović, 2008). Similarly, studies from 1997 and 1999 by the same research group yielded comparable results, emphasizing the utility of this compound in organic synthesis (Mijin, Bozic, Antonović, Stojanovic, & Petrović, 1997; Mijin, Bozic, Jankovic, Antonović, Stojanovic, & Petrović, 1999).
Synthetic Route Development
The compound has been utilized in developing synthetic routes for complex molecules. For instance, Janardhan et al. (2014) described its use in synthesizing thiazolo[3,2-a]pyrimidinone products. This work highlights its role as a building block in organic chemistry, particularly in the synthesis of ring-annulated compounds (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Pharmacological Research
In the realm of pharmacology, this compound derivatives have been explored for potential medical applications. Johnsen et al. (1962) synthesized benzyl derivatives of diphenylacetic acid from this compound, leading to insights into their pharmacologic actions (Johnsen, Jacobson, LaFORGE, & Hanna, 1962). Additionally, Khalil (2006) isolated benzylamides from Salvadora persica, identifying N-Benzyl-2-phenylacetamide among them, and evaluated their biological activities, including antibacterial properties (Khalil, 2006).
Synthesis and Structure-Activity Relationships
The compound has also been pivotal in studying the synthesis and structure-activity relationships of various analogues. Huang et al. (2001) synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which included derivatives of this compound, to evaluate their binding properties for sigma1 and sigma2 receptors (Huang, Hammond, Wu, & Mach, 2001).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-chloro-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKWFXHUJIGMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950633 | |
Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27946-19-6 | |
Record name | Acetamide, N-benzyl-2-chloro-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027946196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-chloro-2-phenylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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